molecular formula C9H7FN2 B1461047 1-(3-fluorophenyl)-1H-pyrazole CAS No. 37649-86-8

1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B1461047
CAS No.: 37649-86-8
M. Wt: 162.16 g/mol
InChI Key: ORJIQZLXMZCUKC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a fluorine atom attached to the phenyl ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction is usually carried out in ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-pyrazole
  • 1-(2-Fluorophenyl)-1H-pyrazole
  • 1-(3-Chlorophenyl)-1H-pyrazole

Comparison: 1-(3-Fluorophenyl)-1H-pyrazole is unique due to the position of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct physicochemical properties, such as higher lipophilicity and enhanced metabolic stability .

Properties

IUPAC Name

1-(3-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJIQZLXMZCUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653284
Record name 1-(3-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37649-86-8
Record name 1-(3-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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